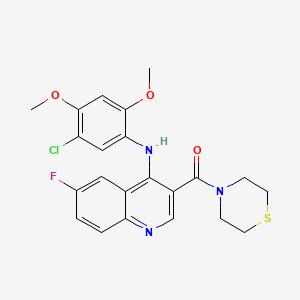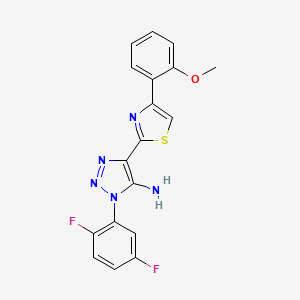
1-(2,5-difluorophenyl)-4-(4-(2-methoxyphenyl)thiazol-2-yl)-1H-1,2,3-triazol-5-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
1-(2,5-difluorophenyl)-4-(4-(2-methoxyphenyl)thiazol-2-yl)-1H-1,2,3-triazol-5-amine is a useful research compound. Its molecular formula is C18H13F2N5OS and its molecular weight is 385.39. The purity is usually 95%.
BenchChem offers high-quality 1-(2,5-difluorophenyl)-4-(4-(2-methoxyphenyl)thiazol-2-yl)-1H-1,2,3-triazol-5-amine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(2,5-difluorophenyl)-4-(4-(2-methoxyphenyl)thiazol-2-yl)-1H-1,2,3-triazol-5-amine including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Antimicrobial Activities
This compound is part of a broader class of 1,2,4-triazole derivatives that have been synthesized and evaluated for their antimicrobial activities. Such compounds, including those with difluorophenyl and methoxyphenyl groups, show potential against various microorganisms. Their synthesis often involves the reaction of ester ethoxycarbonylhydrazones with primary amines, leading to a range of derivatives with moderate to good antimicrobial properties (Bektaş et al., 2007).
Fluorinated Heterocyclic Scaffolds in Medicinal Chemistry
The introduction of fluorine atoms into heterocyclic compounds, including triazole derivatives, has been explored to enhance their pharmacological properties. A fluorinated heterocyclic scaffold, similar in structure to the compound , has been synthesized through a series of reactions, including Michael addition and Mannich reaction. These scaffolds are attractive for developing new therapeutic agents due to their potential improved activity and stability (Revanna et al., 2013).
Electroluminescence and Emission Studies
In the field of materials science, derivatives similar to 1-(2,5-difluorophenyl)-4-(4-(2-methoxyphenyl)thiazol-2-yl)-1H-1,2,3-triazol-5-amine have been incorporated into star-shaped single-polymer systems for electroluminescent applications. These compounds have contributed to the development of materials with simultaneous RGB (Red, Green, Blue) emission, leading to saturated white electroluminescence. Such materials are of great interest for their potential applications in advanced display and lighting technologies (Liu et al., 2016).
Antifungal and Plant-Growth Regulatory Activities
The compound and its derivatives have also been synthesized to evaluate their biological activities, including antifungal and plant-growth regulatory effects. The structure-activity relationship of these compounds provides valuable insights into the development of new agrochemicals (Liu, Dai, & Fang, 2011).
Corrosion Inhibition
In addition to biomedical applications, triazole and thiazole derivatives have been studied for their corrosion inhibition performance on metal surfaces. These compounds can form protective layers on metals, significantly reducing corrosion rates. Their efficiency as corrosion inhibitors makes them valuable in industrial applications, particularly in environments where metal components are susceptible to degradation (Kaya et al., 2016).
properties
IUPAC Name |
3-(2,5-difluorophenyl)-5-[4-(2-methoxyphenyl)-1,3-thiazol-2-yl]triazol-4-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13F2N5OS/c1-26-15-5-3-2-4-11(15)13-9-27-18(22-13)16-17(21)25(24-23-16)14-8-10(19)6-7-12(14)20/h2-9H,21H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PNLJMXTYBSURFR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C2=CSC(=N2)C3=C(N(N=N3)C4=C(C=CC(=C4)F)F)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13F2N5OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

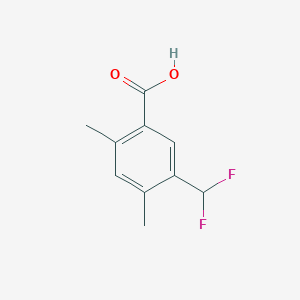
![methyl 3-(4-ethoxyphenyl)-2-methyl-4-oxo-3,4,5,6-tetrahydro-2H-2,6-methanobenzo[g][1,3,5]oxadiazocine-8-carboxylate](/img/structure/B2658789.png)
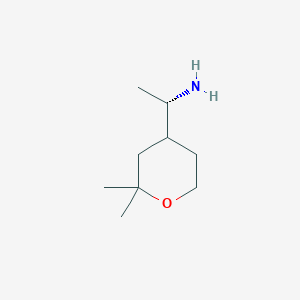
![2-(4-bromophenyl)-6-methyl-1-[4-(trifluoromethoxy)phenyl]-6,7-dihydro-5H-indol-4-one](/img/structure/B2658791.png)
![N-[4-(3-Methyl-pyrazole-1-carbonyl)-phenyl]-propionamide](/img/structure/B2658793.png)
![3-(3,4-dimethoxyphenyl)-2-((4-methylbenzyl)thio)-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2658794.png)
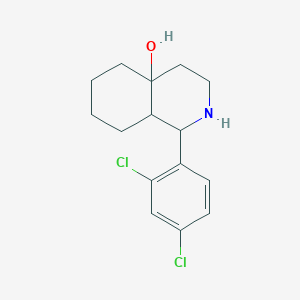

![N-[3-[4-(2-Fluorophenyl)-2-methylpiperazin-1-yl]-3-oxopropyl]prop-2-enamide](/img/structure/B2658801.png)
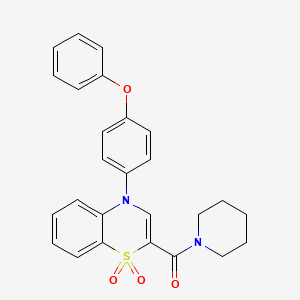
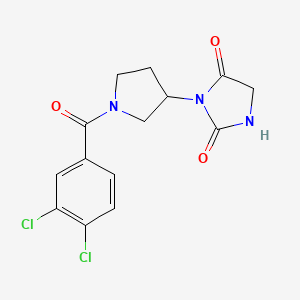
![2-[4-(3-Methoxyphenyl)piperazin-1-yl]-5-nitrobenzonitrile](/img/structure/B2658806.png)

